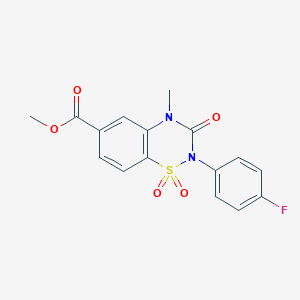
Methyl 2-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a benzothiadiazine ring system in its structure contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with methyl 2-chloro-4-methyl-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways involved in disease progression. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Comparison with Similar Compounds
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: Shares the fluorophenyl group but differs in the core structure.
2-(4-fluorophenyl)-6-methyl-3,4-dihydro-2H-1,3-benzothiazine-4-one: Similar benzothiazine ring but lacks the trioxo and carboxylate groups
Uniqueness: Methyl 2-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities. The presence of the trioxo and carboxylate groups enhances its ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13FN2O5S |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1λ6,2,4-benzothiadiazine-6-carboxylate |
InChI |
InChI=1S/C16H13FN2O5S/c1-18-13-9-10(15(20)24-2)3-8-14(13)25(22,23)19(16(18)21)12-6-4-11(17)5-7-12/h3-9H,1-2H3 |
InChI Key |
ZBNCKFXVKKEOAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)S(=O)(=O)N(C1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















